Renierone

Descripción

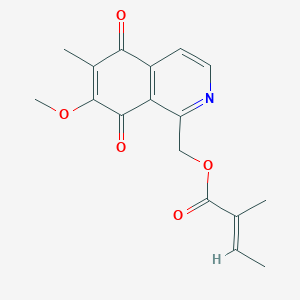

Renierone is an isoquinoline-5,8-dione alkaloid first isolated from the marine sponge Reniera sp. . Its structure, 7-methoxy-1,6-dimethylisoquinoline-5,8-dione (C₁₂H₁₁NO₄), features a fused heterocyclic core with methoxy and methyl substituents . This compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative pathogens (e.g., Pseudomonas aeruginosa, Escherichia coli) .

Propiedades

Número CAS |

73777-65-8 |

|---|---|

Fórmula molecular |

C17H17NO5 |

Peso molecular |

315.32 g/mol |

Nombre IUPAC |

(7-methoxy-6-methyl-5,8-dioxoisoquinolin-1-yl)methyl (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C17H17NO5/c1-5-9(2)17(21)23-8-12-13-11(6-7-18-12)14(19)10(3)16(22-4)15(13)20/h5-7H,8H2,1-4H3/b9-5+ |

Clave InChI |

JGSPEFLRDJUZIE-UITAMQMPSA-N |

SMILES |

CC=C(C)C(=O)OCC1=NC=CC2=C1C(=O)C(=C(C2=O)C)OC |

SMILES isomérico |

C/C=C(\C)/C(=O)OCC1=NC=CC2=C1C(=O)C(=C(C2=O)C)OC |

SMILES canónico |

CC=C(C)C(=O)OCC1=NC=CC2=C1C(=O)C(=C(C2=O)C)OC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Renierone; |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Renierone typically involves multi-step organic reactions. One common method includes the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . This method provides excellent yields and short reaction times.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation and other advanced techniques can also enhance the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

The compound Renierone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride in dimethylformamide as a solvent.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications .

Aplicaciones Científicas De Investigación

The compound Renierone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in the development of new therapeutic agents.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of Renierone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Isoquinoline Alkaloids

Renierol and Derivatives

- Renierol (195) : Isolated from Xestospongia caycedoi, Renierol lacks the 7-methoxy group of Renierone. This structural difference correlates with reduced antimicrobial potency but enhanced solubility .

- Renierol Acetate (197) and Propionate (198) : These esters, derived from Renierol, show improved stability and moderate cytotoxicity against cancer cell lines (IC₅₀ = 8–12 µM) .

N-Formyl-1,2-Dihydrorenierones (99, 100)

These hydrogenated derivatives exhibit dual activity:

- Antimicrobial: MIC = 5–10 µg/mL against S. aureus .

- Anti-mitotic: Inhibition of sea urchin egg cell division at 20 µM .

Mimosamycin

A related isoquinoline alkaloid, Mimosamycin shares this compound’s core structure but lacks methyl groups. It demonstrates stronger anti-tumor activity (IC₅₀ = 2.5 µM in HeLa cells) via microtubule destabilization .

Naphthoquinones and Quinones

Alkannin

A naphthoquinone from plant sources, Alkannin generates reactive oxygen species (ROS) to kill MRSA (MIC₅₀ = 4 µg/mL) . Unlike this compound, it lacks activity against Gram-negative bacteria due to poor penetration through LPS layers .

Cribostatin and Lavendermycin

Bioactivity Data Comparison

Table 1: Antimicrobial and Cytotoxic Profiles

Table 2: Structural Modifications and Impact on Activity

Mechanistic Insights

- Antimicrobial Action: this compound disrupts bacterial membranes via hydrophobic interactions, leveraging its methoxy and methyl groups for lipid bilayer penetration . In contrast, naphthoquinones like Alkannin rely on redox cycling to generate cytotoxic ROS .

- Anti-Cancer Potential: While this compound’s NFκB inhibition reduces inflammation-driven tumorigenesis , Renieramycins and Mimosamycin directly target microtubules or DNA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.